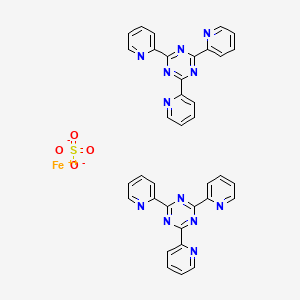
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate is a coordination complex that involves iron(II) ions and the ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine. This compound is known for its application in the spectrophotometric determination of iron due to its ability to form colored complexes with iron ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tripyridin-2-yl-1,3,5-triazine typically involves the reaction of pyridine-2-carbaldehyde with ammonia and formaldehyde under acidic conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Complexation: The primary reaction involving this compound is its complexation with iron(II) ions to form a colored complex.
Substitution: The iron(II) complex can undergo substitution reactions with other ligands such as 2,2′,6,2″-terpyridine.
Common Reagents and Conditions
Reagents: Pyridine-2-carbaldehyde, ammonia, formaldehyde, iron(II) sulfate.
Conditions: Acidic medium, controlled temperature, and pH conditions.
Major Products
Scientific Research Applications
Chemistry
Spectrophotometric Determination: Used as a reagent for the colorimetric determination of iron in various samples.
Biology
Biochemical Assays: Employed in assays to measure iron levels in biological samples such as blood serum.
Medicine
Industry
Mechanism of Action
The compound exerts its effects through the formation of a coordination complex with iron(II) ions. The ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine acts as a tridentate ligand, binding to the iron ion through its nitrogen atoms. This complex formation results in a color change that can be measured spectrophotometrically . The reaction mechanism involves both associative and dissociative pathways, depending on the pH and concentration of the reagents .
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridine: Another ligand that forms complexes with iron(II) ions but with different spectral properties.
1,10-Phenanthroline: Similar to 2,4,6-tripyridin-2-yl-1,3,5-triazine in its ability to form colored complexes with iron(II) ions.
2,2′,6,2″-Terpyridine: Forms stable complexes with iron(II) ions and is used in similar spectrophotometric applications.
Uniqueness
The uniqueness of iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate lies in its high sensitivity and specificity for iron(II) ions, making it an excellent reagent for the spectrophotometric determination of iron in various samples .
Properties
CAS No. |
68510-43-0 |
|---|---|
Molecular Formula |
C36H24FeN12O4S |
Molecular Weight |
776.6 g/mol |
IUPAC Name |
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate |
InChI |
InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI Key |
MHBZPZCLMXLZSG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


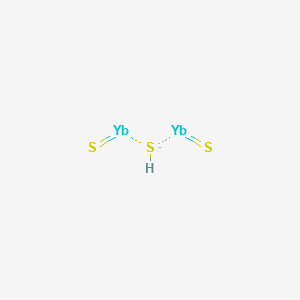
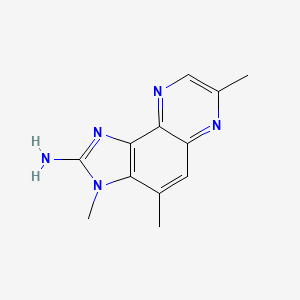
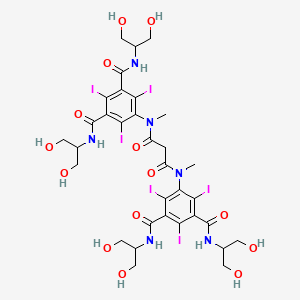
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
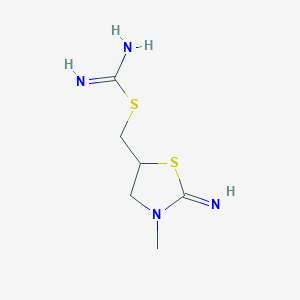
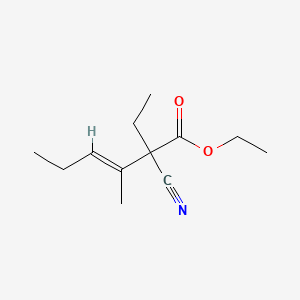

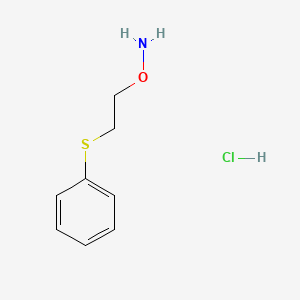
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

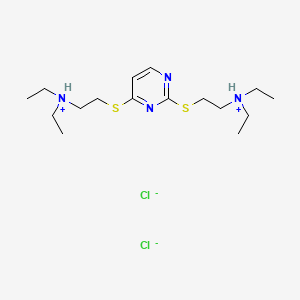
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
